molecular formula C18H22O3 B15143777 4-Hydroxyestrone-13C6

4-Hydroxyestrone-13C6

Cat. No.: B15143777
M. Wt: 292.32 g/mol
InChI Key: XQZVQQZZOVBNLU-GSXYVCLNSA-N
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Description

4-Hydroxyestrone-13C6 is a labeled form of 4-Hydroxyestrone, an endogenous estrogen metabolite. This compound is used primarily in scientific research due to its unique properties and applications. The “13C6” label indicates that six carbon atoms in the molecule are replaced with the carbon-13 isotope, making it useful for tracing and quantification in various studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxyestrone-13C6 typically involves the incorporation of carbon-13 into the precursor molecules. One common method is the hydroxylation of estrone using labeled reagents. The reaction conditions often involve the use of catalysts and specific solvents to ensure the incorporation of the isotope .

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves multiple steps, including the synthesis of labeled precursors, hydroxylation reactions, and purification to achieve the desired isotopic purity .

Properties

Molecular Formula

C18H22O3

Molecular Weight

292.32 g/mol

IUPAC Name

(8R,9S,13S,14S)-3,4-dihydroxy-13-(113C)methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C18H22O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,19,21H,2-3,5,7-9H2,1H3/t11-,12-,14+,18+/m1/s1/i1+1,5+1,7+1,14+1,16+1,18+1

InChI Key

XQZVQQZZOVBNLU-GSXYVCLNSA-N

Isomeric SMILES

[13CH3][13C@]12CC[C@H]3[C@H]([13C@@H]1[13CH2][13CH2][13C]2=O)CCC4=C3C=CC(=C4O)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4O)O

Origin of Product

United States

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